4,4,4-Tribromo-2-methylbut-1-ene
Description
Properties
CAS No. |
71600-33-4 |
|---|---|
Molecular Formula |
C5H7Br3 |
Molecular Weight |
306.82 g/mol |
IUPAC Name |
4,4,4-tribromo-2-methylbut-1-ene |
InChI |
InChI=1S/C5H7Br3/c1-4(2)3-5(6,7)8/h1,3H2,2H3 |
InChI Key |
ISUZNFXMJFPGPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(Br)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Tribromo-2-methylbut-1-ene typically involves the bromination of 2-methylbut-1-ene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and recrystallization further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Tribromo-2-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Substitution: Formation of 4,4,4-trihydroxy-2-methylbut-1-ene.
Elimination: Formation of 2-methylbut-1-ene.
Addition: Formation of 2,3-dibromo-4,4,4-tribromo-2-methylbutane.
Scientific Research Applications
4,4,4-Tribromo-2-methylbut-1-ene has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of brominated pharmaceuticals with antimicrobial and anticancer properties.
Industry: Utilized in the production of flame retardants and other brominated compounds used in various industrial applications.
Mechanism of Action
The mechanism of action of 4,4,4-Tribromo-2-methylbut-1-ene involves its interaction with nucleophiles and electrophiles. The presence of three bromine atoms makes the compound highly reactive towards nucleophilic substitution reactions. The double bond in the molecule also allows it to participate in addition reactions with electrophiles. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Table 1: Structural Comparison
Table 2: Key Research Data
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 4,4,4-Tribromo-2-methylbut-1-ene with high purity, and how can side reactions be minimized?
- Methodological Answer : Use controlled bromination of 2-methylbut-1-ene under anhydrous conditions, employing stoichiometric equivalents of bromine in a non-polar solvent (e.g., CCl₄) to reduce electrophilic addition byproducts. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the product. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via gas chromatography-mass spectrometry (GC-MS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- NMR : Analyze H NMR for the absence of vinylic protons (confirming trisubstitution) and C NMR for deshielded carbons adjacent to bromine.
- IR : Identify C-Br stretching vibrations (500–650 cm) and C=C absorption (~1650 cm).
- Mass Spectrometry : Look for molecular ion peaks (M) at m/z 326 (Br₃C₅H₇) and isotopic patterns characteristic of bromine. Reference spectral databases (e.g., NIST) for validation .
Q. How can researchers ensure reproducibility in the synthesis of this compound across different laboratories?
- Methodological Answer : Standardize protocols by documenting solvent purity, reaction temperature (±1°C), and stirring rates. Share raw spectral data (e.g., NMR, IR) in supplementary materials and cross-validate results via inter-laboratory comparisons. Use high-purity starting materials (≥99%) to minimize batch variability .
Advanced Research Questions
Q. How can contradictions in reported reaction yields of this compound be resolved?
- Methodological Answer : Conduct systematic replication studies under varying conditions (e.g., solvent polarity, catalyst presence). Use quantitative NMR (qNMR) to verify yields and identify side products. Apply statistical tools (e.g., ANOVA) to assess significance of variables. Triangulate findings with computational models (e.g., DFT for reaction energetics) to pinpoint optimal pathways .
Q. What computational approaches predict the environmental degradation pathways and persistence of this compound in aquatic systems?
- Methodological Answer : Employ density functional theory (DFT) to model hydrolysis or photolysis mechanisms. Validate predictions with lab-scale degradation experiments (e.g., UV irradiation in water, followed by LC-MS analysis). Cross-reference results with EPA risk assessment frameworks for brominated analogs (e.g., TBBPA) to estimate bioaccumulation potential .
Q. How can researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) given steric hindrance from bromine substituents?
- Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ with bulky ligands) to accommodate steric effects. Use kinetic studies (e.g., in situ IR monitoring) to track reaction rates. Compare reactivity with less-hindered analogs (e.g., monobromo alkenes) to isolate steric vs. electronic influences. Report turnover numbers (TON) and selectivity ratios for transparency .
Q. What strategies mitigate discrepancies in toxicity assessments of this compound across in vitro and in vivo models?
- Methodological Answer : Standardize test organisms (e.g., Daphnia magna for aquatic toxicity) and exposure durations. Use metabolomics to identify species-specific detoxification pathways. Apply the OECD QSAR Toolbox to extrapolate data from structurally similar compounds, ensuring alignment with regulatory guidelines (e.g., REACH) .
Methodological Frameworks for Data Analysis
Q. How should researchers address conflicting data on the compound’s thermal stability during storage?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via GC-MS and DSC to identify decomposition thresholds. Use Arrhenius modeling to predict shelf life under standard conditions. Document storage recommendations (e.g., inert atmosphere, −20°C) in metadata .
Q. What mixed-methods approaches enhance the reliability of studies on this compound’s applications in polymer chemistry?
- Methodological Answer : Combine quantitative methods (e.g., TGA for flame-retardant efficiency) with qualitative stakeholder interviews to assess industrial feasibility. Use triangulation to validate findings against peer-reviewed literature and patent databases. Publish open datasets to facilitate replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
